4-(Trimethylazaniumyl)benzoate
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Overview
Description
4-(Trimethylammonio)benzoate is a chemical compound with the molecular formula C10H13NO2. It is a derivative of benzoic acid where the carboxyl group is replaced by a trimethylammonium group. This compound is known for its zwitterionic nature, meaning it contains both positive and negative charges within the same molecule. This unique structure makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trimethylammonio)benzoate typically involves the reaction of benzoic acid derivatives with trimethylamine. One common method is the methylation of 4-aminobenzoic acid using a methylation reagent such as methyl iodide or dimethyl sulfate. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
In industrial settings, the production of 4-(Trimethylammonio)benzoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(Trimethylammonio)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: It can be reduced to form corresponding amines.
Substitution: The trimethylammonium group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions include benzoic acid, amines, and various substituted benzoates depending on the reaction conditions and reagents used .
Scientific Research Applications
4-(Trimethylammonio)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies involving cell membrane interactions due to its zwitterionic nature.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-(Trimethylammonio)benzoate involves its interaction with biological membranes. The compound’s zwitterionic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property makes it useful in drug delivery systems where it can facilitate the transport of active pharmaceutical ingredients across cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trimethylammonio)phenylacetate
- 4-(Trimethylammonio)benzenesulfonate
- 4-(Trimethylammonio)benzylamine
Uniqueness
4-(Trimethylammonio)benzoate is unique due to its specific structural features and zwitterionic nature. Compared to similar compounds, it offers distinct advantages in terms of membrane interaction and stability in various chemical environments .
Properties
CAS No. |
33046-28-5 |
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Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
4-(trimethylazaniumyl)benzoate |
InChI |
InChI=1S/C10H13NO2/c1-11(2,3)9-6-4-8(5-7-9)10(12)13/h4-7H,1-3H3 |
InChI Key |
XPULRSZBSCQUTI-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C(=O)[O-] |
Origin of Product |
United States |
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